molecular formula C8H9ClN2O2 B13873989 methyl N-amino-N-(3-chlorophenyl)carbamate

methyl N-amino-N-(3-chlorophenyl)carbamate

Cat. No.: B13873989
M. Wt: 200.62 g/mol
InChI Key: VYGPCJDMLCXNNR-UHFFFAOYSA-N
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Description

Methyl N-amino-N-(3-chlorophenyl)carbamate is a chemical compound with the molecular formula C8H8ClNO2 It is a member of the carbamate family, which are esters of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl N-amino-N-(3-chlorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 3-chloroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl N-amino-N-(3-chlorophenyl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction typically produces amines .

Scientific Research Applications

Methyl N-amino-N-(3-chlorophenyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of methyl N-amino-N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(3-chlorophenyl)carbamate: Similar in structure but lacks the amino group.

    Ethyl N-amino-N-(3-chlorophenyl)carbamate: Similar but with an ethyl group instead of a methyl group.

    Methyl N-amino-N-(4-chlorophenyl)carbamate: Similar but with the chloro group at the para position.

Uniqueness

Methyl N-amino-N-(3-chlorophenyl)carbamate is unique due to the presence of both the amino and chloro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl N-amino-N-(3-chlorophenyl)carbamate

InChI

InChI=1S/C8H9ClN2O2/c1-13-8(12)11(10)7-4-2-3-6(9)5-7/h2-5H,10H2,1H3

InChI Key

VYGPCJDMLCXNNR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

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